molecular formula C15H20N4S2 B12811357 Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)- CAS No. 129224-97-1

Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-

Cat. No.: B12811357
CAS No.: 129224-97-1
M. Wt: 320.5 g/mol
InChI Key: FISGCOUHCJXNGL-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-” is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2-thiouracil, the pyrimidine core can be constructed through cyclization reactions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, often using a halogenated thiophene derivative.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, using a suitable piperazine derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the thienyl group, potentially leading to the formation of dihydropyrimidines or reduced thiophene derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the piperazine ring or the thienyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenated derivatives, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dihydropyrimidines, reduced thiophene derivatives

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrimidines are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Pyrimidine derivatives are known for their pharmacological properties. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of “Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, while the thienyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(phenyl)
  • Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-furyl)
  • Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-pyridyl)

Uniqueness

The presence of the thienyl group in “Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-” distinguishes it from other similar compounds. The thienyl group can impart unique electronic properties, potentially enhancing the compound’s reactivity and binding affinity in various applications.

Properties

CAS No.

129224-97-1

Molecular Formula

C15H20N4S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C15H20N4S2/c1-18-6-8-19(9-7-18)10-12-21-15-16-5-4-13(17-15)14-3-2-11-20-14/h2-5,11H,6-10,12H2,1H3

InChI Key

FISGCOUHCJXNGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=CS3

Origin of Product

United States

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